molecular formula C13H12O6 B082747 3,4-Diacetoxycinnamic acid CAS No. 13788-48-2

3,4-Diacetoxycinnamic acid

Cat. No. B082747
CAS RN: 13788-48-2
M. Wt: 264.23 g/mol
InChI Key: ZDIYGBWFISUTHI-GQCTYLIASA-N
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Description

Synthesis Analysis

The synthesis of hydroxycinnamic acids, including compounds similar to 3,4-diacetoxycinnamic acid, can be achieved through bacterial synthesis from glucose using engineered strains of Escherichia coli. By introducing a combination of specific genes, different types of hydroxycinnamates have been synthesized with varying yields, highlighting the potential for microbial production of these compounds (An et al., 2016).

Molecular Structure Analysis

The molecular structure of hydroxycinnamic acids plays a critical role in their chemical and biological activities. For example, the photocrosslinkable biodegradable polymers derived from hydroxycinnamic acid derivatives demonstrate how structural modifications can influence the properties of these compounds. The synthesis of such derivatives involves condensation reactions and further chemical modifications, which can significantly alter their chemical behavior and physical properties (Nagata & Hizakae, 2003).

Chemical Reactions and Properties

Hydroxycinnamic acids undergo various chemical reactions, including esterification, oxidation, and reduction, which can affect their functional properties. The synthesis and properties of compounds like 4,4′-(adipoyldioxy)dicinnamic acid illustrate the reactivity of hydroxycinnamic acid derivatives and their potential for creating materials with specific characteristics (Nagata & Hizakae, 2003).

Physical Properties Analysis

The physical properties of hydroxycinnamic acids and their derivatives, such as solubility, melting points, and thermal behavior, are influenced by their molecular structure. For example, the synthesis of biodegradable polymers from hydroxycinnamic acid derivatives showcases how the incorporation of different functional groups can impact the thermal properties and degradation behavior of these materials (Nagata & Hizakae, 2003).

Scientific Research Applications

  • Health Benefits and Exercise Tolerance : 3,4-Dihydroxycinnamic acid (a related compound) was found to increase exercise tolerance, reduce fatigue, and exhibit antioxidant properties in rats, suggesting potential applicability in sports and health supplements for reducing exercise-associated fatigue (Novaes et al., 2012).

  • Antioxidant and Protective Effects : Ferulic acid, a derivative of hydroxycinnamic acid, shows promising benefits against disorders related to oxidative stress, including cancer, diabetes, and neurodegenerative diseases (Silva & Batista, 2017).

  • Quantification and Analysis : The importance of ferulic acid in the food industry and health markets has led to the development of various analytical methodologies for its quantification, especially considering its high antioxidant properties (Barberousse et al., 2008).

  • Photoreactive Nanoparticles : 3,4-diacetoxycinnamic acid-terminally conjugated poly(L-lactide) nanoparticles show potential in various applications due to their photoreactive properties, controllable size, and stability (Tran, Matsusaki, & Akashi, 2009).

  • Cancer Research : Hydroxycinnamic acids like ferulic acid have been studied for their potential in treating breast cancer, exhibiting selective anticancer inhibitory activity on tumor cells (Hamdan et al., 2013).

  • Drug Delivery and Bioavailability : Innovations in nanotechnology are being developed to enhance the bioavailability and intracellular transport of ferulic acid, indicating its potential in pharmacological therapy (Stompor-Gorący & Machaczka, 2021).

  • Metabolic and Pharmacokinetic Studies : Studies on the metabolism and pharmacokinetic properties of hydroxycinnamic acids provide insights into their bioavailability and potential therapeutic applications (Farrell et al., 2011).

properties

IUPAC Name

(E)-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O6/c1-8(14)18-11-5-3-10(4-6-13(16)17)7-12(11)19-9(2)15/h3-7H,1-2H3,(H,16,17)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIYGBWFISUTHI-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13788-48-2
Record name 3-(3,4-Bis(acetoxy)phenyl)acrylic acid
Source ChemIDplus
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Record name 3,4-Diacetoxycinnamic acid
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Record name 3-[3,4-bis(acetoxy)phenyl]acrylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3,4-diacetoxycinnamic acid (DACA) in modifying polylactide (PLA) properties?

A1: DACA is used as a bio-based conjugate to enhance the thermal stability and introduce photoreactivity in PLAs. [, , , ] This is achieved by conjugating DACA to the terminal hydroxyl groups of PLA chains. [, , ] This conjugation can significantly increase the thermal decomposition temperature (T10) of PLA. [, ] For instance, DACA-conjugated stereocomplexes showed minimal weight loss (above 98%) during isothermal degradation at 200°C for 120 minutes, while unmodified PLAs showed a 23% weight reduction under the same conditions. []

Q2: How does DACA conjugation affect the stereocomplexation of polylactides?

A2: The presence of DACA at the chain ends of PLAs influences their ability to form stereocomplexes. [] While stereocomplexation is still achievable with DACA conjugation, the molecular weight (Mn) of the enantiomeric PLAs plays a crucial role. [] The most significant improvements in melting temperature (Tm) and T10 are observed when specific Mn ranges of enantiomeric PLAs are used. [] This suggests a delicate balance between the influence of DACA conjugation and the efficiency of stereocomplex formation.

Q3: Can you elaborate on the photoreactive properties of DACA-modified PLAs and their potential applications?

A3: DACA-conjugated PLAs and their stereocomplexes exhibit photoreactivity. [] This photoreactivity allows for potential applications where light-induced changes in material properties are desired. For example, DACA-PLLA nanoparticles demonstrated a size decrease upon UV irradiation before particle formation. [] This photocontrollable size change opens up possibilities for drug delivery systems where controlled release is essential. []

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